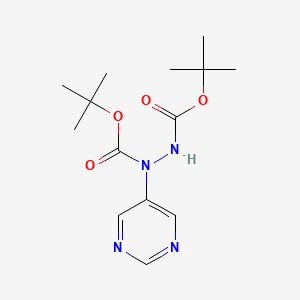

5-(1,2-DI-Boc-hydrazino)pyrimidine

Description

Properties

IUPAC Name |

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonylamino]-N-pyrimidin-5-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O4/c1-13(2,3)21-11(19)17-18(10-7-15-9-16-8-10)12(20)22-14(4,5)6/h7-9H,1-6H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXJVUWWLMCSKTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NN(C1=CN=CN=C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501152902 | |

| Record name | 1,2-Bis(1,1-dimethylethyl) 1-(5-pyrimidinyl)-1,2-hydrazinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501152902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234615-84-9 | |

| Record name | 1,2-Bis(1,1-dimethylethyl) 1-(5-pyrimidinyl)-1,2-hydrazinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1234615-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Bis(1,1-dimethylethyl) 1-(5-pyrimidinyl)-1,2-hydrazinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501152902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N'-[(tert-butoxy)carbonyl]-N-(pyrimidin-5-yl)(tert-butoxy)carbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 5-(1,2-di-Boc-hydrazino)pyrimidine: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Pyrimidines in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in the architecture of a vast array of biologically active molecules, including numerous approved pharmaceuticals. Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. Consequently, the functionalization of the pyrimidine ring is a critical endeavor in the field of medicinal chemistry, enabling the modulation of pharmacological properties and the development of novel therapeutic agents. Among the various substituted pyrimidines, those bearing a hydrazine moiety at the 5-position are of particular interest as versatile intermediates for the synthesis of more complex heterocyclic systems and as potential pharmacophores in their own right. This guide provides an in-depth technical overview of a robust and widely applicable protocol for the synthesis of 5-(1,2-di-Boc-hydrazino)pyrimidine, a key building block for drug discovery programs.

Synthetic Strategy: The Power of Palladium-Catalyzed Cross-Coupling

The introduction of a protected hydrazine group onto an aromatic or heteroaromatic ring is most effectively achieved through palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination.[1][2][3][4][5][6] This powerful transformation has revolutionized the formation of carbon-nitrogen bonds, offering a general and high-yielding route to a wide range of arylamines and related compounds.[5] The synthesis of this compound leverages this technology by coupling a suitable pyrimidine precursor, 5-bromopyrimidine, with a protected hydrazine, di-tert-butyl carbazate (di-Boc-hydrazine).

The choice of di-tert-butyl carbazate as the hydrazine source is strategic. The two tert-butoxycarbonyl (Boc) protecting groups serve several crucial functions. They deactivate one of the nitrogen atoms towards undesired side reactions and facilitate the purification of the product. Importantly, the Boc groups can be readily removed under acidic conditions, allowing for subsequent functionalization of the hydrazine moiety.

The catalytic cycle of the Buchwald-Hartwig amination is a well-established mechanistic pathway that underpins the success of this reaction.

Reaction Workflow

Caption: A schematic overview of the synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established Buchwald-Hartwig amination methodologies for similar substrates. Researchers should optimize conditions for their specific setup and scale.

Reagents and Materials

| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |

| 5-Bromopyrimidine | C4H3BrN2 | 158.98 | 1.0 g | 6.29 | Starting material |

| Di-tert-butyl carbazate | C10H20N2O4 | 232.28 | 1.61 g | 6.92 | 1.1 eq |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) | C51H42O3Pd2 | 915.72 | 57.6 mg | 0.063 (2 mol% Pd) | Catalyst |

| XPhos | C33H45P | 484.68 | 60.0 mg | 0.124 (4 mol%) | Ligand |

| Cesium Carbonate (Cs2CO3) | Cs2CO3 | 325.82 | 2.87 g | 8.81 | 1.4 eq, Base |

| Anhydrous Toluene | C7H8 | 92.14 | 20 mL | - | Solvent |

Procedure

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromopyrimidine (1.0 g, 6.29 mmol), di-tert-butyl carbazate (1.61 g, 6.92 mmol), cesium carbonate (2.87 g, 8.81 mmol), and XPhos (60.0 mg, 0.124 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

-

Catalyst Addition: Under a positive flow of the inert gas, add tris(dibenzylideneacetone)dipalladium(0) (57.6 mg, 0.063 mmol).

-

Solvent Addition: Add anhydrous toluene (20 mL) via syringe.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of celite to remove insoluble inorganic salts. Wash the filter cake with additional ethyl acetate (2 x 20 mL).

-

Extraction: Combine the filtrates and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Mechanistic Insights: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle involving a palladium(0) active species.

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of 5-bromopyrimidine, forming a Pd(II) intermediate.

-

Ligand Exchange/Base-Mediated Deprotonation: The protected hydrazine, di-tert-butyl carbazate, coordinates to the Pd(II) center. In the presence of a base (cesium carbonate), the hydrazine is deprotonated to form a more nucleophilic amido species, which then displaces the bromide ligand on the palladium.

-

Reductive Elimination: The final step is the reductive elimination of the desired product, this compound, from the Pd(II) complex. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

The choice of a bulky, electron-rich phosphine ligand like XPhos is critical for the efficiency of the reaction.[1] These ligands promote both the oxidative addition and the reductive elimination steps, leading to higher yields and faster reaction rates.

Conclusion

The synthesis of this compound via the Buchwald-Hartwig amination is a reliable and versatile method for accessing this valuable building block. The protocol outlined in this guide provides a solid foundation for researchers in medicinal chemistry and drug development. By understanding the underlying principles of the reaction mechanism and the roles of the various components, scientists can effectively apply this methodology to accelerate their research and development efforts in the pursuit of novel therapeutics.

References

-

Arterburn, J. B., Rao, K. V., Ramdas, R., & Dible, B. R. (2001). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. Organic Letters, 3(9), 1351–1354. [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

-

Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 37(15), 2046–2067. [Link]

-

Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818. [Link]

Sources

- 1. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to tert-butyl 2-(pyrimidin-5-yl)hydrazine-1,2-dicarboxylate: A Novel Scaffold for Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the predicted properties, synthesis, and potential applications of the novel chemical entity, tert-butyl 2-(pyrimidin-5-yl)hydrazine-1,2-dicarboxylate. As a molecule integrating the biologically significant pyrimidine core with a versatile protected hydrazine moiety, this compound represents a promising scaffold for the development of new therapeutic agents. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering a scientifically grounded projection of the molecule's characteristics and utility based on the established chemistry of its constituent functional groups.

Introduction: The Strategic Integration of Pyrimidine and Hydrazine Moieties

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of biologically active compounds, including antiviral, anticancer, and anti-inflammatory agents.[1][2] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems.[1] The incorporation of a hydrazine group, a reactive and versatile functional handle, into a pyrimidine scaffold can unlock novel chemical space for drug discovery.[3][4] However, the inherent reactivity of hydrazines necessitates the use of protecting groups to control their synthetic transformations.

This guide focuses on tert-butyl 2-(pyrimidin-5-yl)hydrazine-1,2-dicarboxylate, a molecule where a pyrimidin-5-yl group is attached to a hydrazine dicarboxylate backbone, with the nitrogen atoms protected by tert-butoxycarbonyl (Boc) groups. The Boc protecting groups offer the advantage of stability under a range of reaction conditions and can be readily removed under mild acidic conditions, making this compound a potentially valuable and adaptable intermediate in organic synthesis.[5][6]

Predicted Physicochemical and Spectroscopic Properties

While experimental data for the title compound is not available, its properties can be predicted based on its structural components.

| Property | Predicted Value | Justification |

| Molecular Formula | C₁₄H₂₀N₄O₄ | Based on the chemical structure. |

| Molecular Weight | 324.34 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Similar N-Boc protected hydrazines are typically solids at room temperature.[7] |

| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc, THF). Limited solubility in water. | The presence of the nonpolar Boc groups and the pyrimidine ring suggests good solubility in organic solvents. |

| Stability | Stable under standard laboratory conditions. Sensitive to strong acids. | The Boc groups are known to be cleaved by strong acids.[8] |

| ¹H NMR (predicted) | Peaks corresponding to pyrimidine protons, Boc protons (singlet, ~1.5 ppm), and N-H protons. | The chemical shifts will be influenced by the electronic environment of the pyrimidine ring and the carbamate groups. |

| ¹³C NMR (predicted) | Resonances for pyrimidine carbons, carbonyl carbons of the Boc groups (~150-160 ppm), and carbons of the tert-butyl groups. | The specific chemical shifts will provide insight into the electronic structure of the molecule. |

| Mass Spectrometry (predicted) | A prominent peak for the molecular ion [M+H]⁺ at m/z 325.15. | Fragmentation patterns would likely involve the loss of the Boc groups. |

Proposed Synthesis of tert-butyl 2-(pyrimidin-5-yl)hydrazine-1,2-dicarboxylate

A plausible synthetic route to the title compound involves a nucleophilic aromatic substitution reaction between a halogenated pyrimidine and a protected hydrazine.

Synthetic Scheme

Caption: Proposed synthesis via Buchwald-Hartwig amination.

Detailed Experimental Protocol

Materials:

-

5-Bromopyrimidine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous toluene

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-bromopyrimidine (1.0 eq), di-tert-butyl hydrazine-1,2-dicarboxylate (1.2 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).

-

Add anhydrous toluene to the flask via syringe.

-

Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

-

Wash the Celite pad with additional ethyl acetate.

-

Combine the organic filtrates and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired tert-butyl 2-(pyrimidin-5-yl)hydrazine-1,2-dicarboxylate.

Potential Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of tert-butyl 2-(pyrimidin-5-yl)hydrazine-1,2-dicarboxylate make it a versatile platform for the synthesis of novel drug candidates.

As a Precursor to Pyrimidinyl Hydrazines

The Boc protecting groups can be readily removed under acidic conditions to yield the corresponding pyrimidin-5-yl hydrazine. This reactive intermediate can be further elaborated to generate a diverse library of compounds.

Caption: Synthetic utility of the title compound.

Potential Biological Activities

Pyrimidine-hydrazine and pyrimidine-hydrazone derivatives have been reported to exhibit a wide range of biological activities, including:

-

Anticancer: Pyrimidine-based compounds are known to target various kinases and other enzymes involved in cell proliferation.[11][12]

-

Antimicrobial: The pyrimidine scaffold is present in many antibacterial and antifungal agents.[1]

-

Anti-inflammatory: Certain pyrimidine derivatives have shown potent anti-inflammatory effects.[13]

-

Antiviral: Pyrimidine analogues are a well-established class of antiviral drugs.[2]

The title compound, and its derivatives, could be explored for these and other therapeutic applications. The pyrimidin-5-yl moiety can act as a key pharmacophore, while the hydrazine linker allows for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.

Conclusion

tert-butyl 2-(pyrimidin-5-yl)hydrazine-1,2-dicarboxylate is a novel, synthetically accessible molecule with significant potential as a building block in drug discovery. Its design combines the proven biological relevance of the pyrimidine core with the synthetic versatility of a protected hydrazine. This technical guide provides a foundational understanding of its predicted properties and a roadmap for its synthesis and derivatization. Further investigation into this and related scaffolds is warranted to explore their full therapeutic potential.

References

- Synthesis of potential and biologically active pyrimidine hydrazones derivatives. (2024). Journal of Drug Delivery and Therapeutics.

- Biologically active pyrimidine hydrazones. (2015). Journal of Drug Delivery and Therapeutics.

- Farghaly, T. A., et al. (2013). Design, synthesis, and antihypertensive activity of new pyrimidine derivatives endowing new pharmacophores. Bioorganic & Medicinal Chemistry, 21(13), 3796-3807.

- Silvani, A., et al. (2014). Allylation of isatin-derived N-Boc-hydrazones followed by Pd-catalyzed carboamination reaction: an entry to 3-spiro-pyrazolidyl-oxindoles. Organic & Biomolecular Chemistry, 12(42), 8446-8455.

- Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. (n.d.). Research Journal of Pharmacy and Technology.

- Di-tert-butyl hydrazine-1,2-dicarboxyl

- Carpino, L. A. (1964).

- 5-(Hydrazino)pyrimidine. (n.d.). PubChem.

- Synthesis and biological activity of some pyrimidine derivatives. (2015). Journal of Chemical and Pharmaceutical Research.

- Recent Advances in Pyrimidine-Based Drugs. (2023). Molecules, 28(15), 5769.

- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (2019). Journal of Drug Delivery and Therapeutics.

- Lippmann, E., Strauch, P., & Tenor, E. (1991). Syntheses with 5‐Hydrazino‐1,2,4‐triazolo(1,5‐a)pyrimidine Derivatives. Chemische Berichte, 124(8), 1831-1834.

- Efficient solventless technique for Boc-protection of hydrazines and amines. (2009). ARKIVOC.

- Anderson, L., et al. (2009). Synthesis of N-Boc protected hydrazine diacids as key structural units for the formation of alpha-helix mimics. Advances in Experimental Medicine and Biology, 611, 211-212.

- Toxicological Profile for Hydrazines. (1997). Agency for Toxic Substances and Disease Registry (US).

- Di-tert-butyl hydrazodicarboxyl

- Synthesis of Some Pyrimidine, Pyrazole, and Pyridine Derivatives and Their Reactivity Descriptors. (2018). Molecules, 23(11), 2947.

- Preparation of N-Boc-N-alkenylhydrazines from tert-Butyl Carbazate: Application Notes and Protocols. (n.d.). Benchchem.

- Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine. (2015).

- (2-Pyrimidin-5-yl-4-pyridinyl)hydrazine. (n.d.). PubChem.

- Aitken, R. A., & Aitken, K. M. (2022). tert-Butyl Carbazate (N-Boc-Hydrazine). Molbank, 2022(3), M1482.

- Reaction of Hydrazine and Hydroxylamine Derivatives with Pyrimidinoacetic Acid Esters and Lactones. (2004). Russian Journal of Organic Chemistry, 40(1), 98-103.

- Di-tert-butyl hydrazine-1,2-dicarboxyl

- Đud, M., & Margetić, D. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR.

- N,N'-Di-Boc-N-Z-hydrazine. (n.d.). Chem-Impex.

- Di-tert-butyl hydrazodiform

- Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. (2021). Molecules, 26(18), 5493.

- Pyrimidine Synthesis: De Novo P

- Di-tert-butyl Hydrazodicarboxylate. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd..

- Pyrimidine Metabolism Pathways Synthesis and Degradation. (2024).

- Pyrimidine Metabolism: Dynamic and Versatile Pathways in Pathogens and Cellular Development. (2015).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of potential and biologically active pyrimidine hydrazones derivatives [wisdomlib.org]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. Di-tert-butyl hydrazine-1,2-dicarboxylate | 16466-61-8 | Benchchem [benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. fulir.irb.hr [fulir.irb.hr]

- 9. DI-TERT-BUTYL HYDRAZODICARBOXYLATE | 16466-61-8 [chemicalbook.com]

- 10. chemscene.com [chemscene.com]

- 11. Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]

- 12. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Characterization of 5-(1,2-DI-Boc-hydrazino)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in nucleobases and a wide array of therapeutic agents.[1] Substituted pyrimidines exhibit a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. This guide provides a comprehensive technical overview of the synthesis and characterization of 5-(1,2-DI-Boc-hydrazino)pyrimidine, a derivative poised for applications in drug discovery and synthetic chemistry. The di-Boc-protected hydrazine moiety offers a stable yet versatile functional group for further molecular elaboration, making this compound a valuable building block for creating diverse chemical libraries. This document details a robust synthetic pathway, outlines expected analytical and spectroscopic data for characterization, and discusses the compound's reactivity and potential applications.

Introduction and Strategic Importance

Pyrimidine derivatives are of immense interest in pharmaceutical research due to their proven therapeutic applications.[1] The introduction of a hydrazine group at the C5 position of the pyrimidine ring opens up a plethora of possibilities for derivatization, including the formation of hydrazones, pyrazoles, and other heterocyclic systems. Protecting the hydrazine moiety with tert-butoxycarbonyl (Boc) groups enhances the compound's stability and allows for controlled, stepwise reactions. The di-Boc protection strategy, in particular, offers a stable entity that can be selectively deprotected under acidic conditions to reveal the reactive hydrazine group.[1][2] This makes this compound a highly valuable intermediate for the synthesis of complex molecules in medicinal chemistry.

Proposed Synthetic Pathway

The synthesis of this compound is proposed as a two-step process, commencing with a nucleophilic aromatic substitution to introduce the hydrazine group, followed by a di-Boc protection.

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 5-Hydrazinopyrimidine

The initial step involves the nucleophilic substitution of a halogen on the pyrimidine ring with hydrazine. 5-Bromopyrimidine is a suitable starting material for this reaction.

Protocol:

-

To a solution of 5-bromopyrimidine (1.0 eq) in ethanol, add hydrazine hydrate (3.0-5.0 eq).

-

Reflux the reaction mixture for 4-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield 5-hydrazinopyrimidine.

Step 2: Synthesis of this compound

The protection of the hydrazine group is achieved using di-tert-butyl dicarbonate (Boc anhydride). A base such as 4-(dimethylamino)pyridine (DMAP) can be used to catalyze the reaction.

Protocol:

-

Dissolve 5-hydrazinopyrimidine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).

-

Add a catalytic amount of DMAP (0.1 eq).

-

Add di-tert-butyl dicarbonate (2.2 eq) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain this compound.

Physicochemical and Spectroscopic Characterization

As this compound is not a commercially catalogued compound, the following characterization data are predicted based on the analysis of structurally similar molecules, including di-Boc protected aryl hydrazines and substituted pyrimidines.

Physical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₄H₂₂N₄O₄ |

| Molecular Weight | 310.35 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate; sparingly soluble in hexanes. |

| Melting Point | Expected to be in the range of 100-150 °C |

Spectroscopic Data

The ¹H NMR spectrum is expected to show characteristic signals for the pyrimidine ring protons and the Boc protecting groups.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.0 | s | 1H | H-2 (pyrimidine ring) |

| ~8.7 | s | 2H | H-4, H-6 (pyrimidine ring) |

| ~1.5 | s | 18H | 2 x Boc (-C(CH₃)₃) |

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | C-2 (pyrimidine ring) |

| ~156 | C-4, C-6 (pyrimidine ring) |

| ~152 | Carbonyl carbons of Boc groups (C=O) |

| ~130 | C-5 (pyrimidine ring) |

| ~83 | Quaternary carbons of Boc groups (-C (CH₃)₃) |

| ~28 | Methyl carbons of Boc groups (-C(CH₃ )₃) |

The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | C-H stretching (aromatic) |

| ~2980-2930 | C-H stretching (aliphatic, Boc groups) |

| ~1750-1720 | C=O stretching (carbonyl of Boc groups) |

| ~1580-1550 | C=N and C=C stretching (pyrimidine ring) |

| ~1250 and ~1150 | C-O stretching (ester of Boc groups) |

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used for molecular weight determination.

| m/z Value | Assignment |

| 311.17 | [M+H]⁺ (Calculated for C₁₄H₂₃N₄O₄⁺) |

| 333.15 | [M+Na]⁺ (Calculated for C₁₄H₂₂N₄NaO₄⁺) |

| 255 | [M - C₄H₉O]⁺ (Loss of a tert-butoxy group) |

| 211 | [M - Boc]⁺ (Loss of a Boc group) |

| 155 | [M - 2 x C₄H₉O]⁺ |

| 111 | [M - 2 x Boc]⁺ (Hydrazinopyrimidine cation) |

Reactivity and Stability

Deprotection

The di-Boc protecting groups are stable to a wide range of reaction conditions but can be readily cleaved under acidic conditions.

Caption: Acid-mediated deprotection of this compound.

Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent are commonly used for this transformation.[1][2] This selective deprotection unmasks the hydrazine functionality, making it available for subsequent reactions.

Stability

The di-Boc protected hydrazine is expected to be a crystalline solid with good thermal stability. It is stable under basic and neutral conditions, allowing for a range of chemical transformations on other parts of the molecule without affecting the protected hydrazine group.

Potential Applications in Drug Development and Organic Synthesis

The strategic value of this compound lies in its potential as a versatile building block.

-

Medicinal Chemistry: Following deprotection, the free hydrazine can be reacted with various electrophiles to generate a library of pyrimidine-based compounds. For instance, reaction with aldehydes and ketones would yield hydrazones, which are known to possess a wide range of biological activities. Cyclization reactions with dicarbonyl compounds can lead to the formation of pyrazole-substituted pyrimidines, a scaffold present in many kinase inhibitors.

-

Cross-Coupling Reactions: The pyrimidine ring can be further functionalized through various cross-coupling reactions. The protected hydrazine moiety is expected to be stable under many standard cross-coupling conditions.

-

Solid-Phase Synthesis: The Boc-protected nature of the compound makes it potentially suitable for use in solid-phase synthesis workflows for the rapid generation of compound libraries.

Conclusion

This compound is a strategically important building block for the synthesis of novel pyrimidine-based compounds. This guide has outlined a practical synthetic route and provided a detailed, albeit predictive, characterization profile. The stability of the di-Boc protecting groups, coupled with their facile removal under acidic conditions, offers a high degree of control in multi-step syntheses. The potential for this molecule to serve as a scaffold for the creation of diverse chemical libraries makes it a valuable asset for researchers in drug discovery and organic synthesis.

References

-

Raju, M., Mäeorg, S., Ts•ubrik, O., & Mäeorg, U. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. ARKIVOC, 2009(6), 291-297. [Link]

-

Wikipedia contributors. (2023). tert-Butyloxycarbonyl protecting group. Wikipedia, The Free Encyclopedia. [Link]

-

Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. [Link]

-

Wikipedia contributors. (2023). Di-tert-butyl dicarbonate. Wikipedia, The Free Encyclopedia. [Link]

Sources

An In-depth Technical Guide on 5-(1,2-di-Boc-hydrazino)pyrimidine: Structure, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(1,2-di-Boc-hydrazino)pyrimidine, a key intermediate in medicinal chemistry and drug development. The document details its chemical structure, synthesis, and in-depth analytical characterization. Authored for the practicing scientist, it emphasizes the rationale behind experimental choices and provides validated protocols for its preparation and analysis.

Core Chemical Structure and Strategic Importance

This compound is a pyrimidine derivative featuring a hydrazine moiety at the 5-position, which is protected by two tert-butoxycarbonyl (Boc) groups. This strategic protection is pivotal, as it pacifies the highly reactive hydrazine group, allowing for controlled and selective chemical transformations. The pyrimidine core is a well-established pharmacophore present in a multitude of clinically approved drugs, rendering its derivatives, such as the title compound, highly valuable starting points for the synthesis of novel therapeutic agents.

The Boc protecting groups can be efficiently removed under acidic conditions, unmasking the hydrazine functionality for subsequent reactions. This controlled reactivity makes this compound a versatile building block in the synthesis of more complex heterocyclic systems with potential biological activity.

Caption: Chemical structure of this compound.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved via a palladium-catalyzed cross-coupling reaction between a 5-halopyrimidine and di-tert-butyl carbazate. This method offers good yields and is amenable to scale-up.

Experimental Workflow

Caption: A typical experimental workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 5-bromopyrimidine (1.0 equiv), di-tert-butyl carbazate (1.2 equiv), cesium carbonate (2.0 equiv), a palladium catalyst such as Pd(OAc)₂ (0.05 equiv), and a suitable ligand like Xantphos (0.1 equiv).

-

Solvent Addition: Add anhydrous toluene to the flask.

-

Degassing: Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

-

Reaction: Heat the mixture to 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

-

Extraction: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Isolation: Combine the pure fractions and remove the solvent in vacuo to afford this compound as a solid.

Comprehensive Analytical Characterization

Thorough analytical characterization is essential to confirm the structure and purity of the synthesized compound. A multi-technique approach is recommended.

Spectroscopic and Spectrometric Analysis

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural Elucidation | Signals corresponding to the pyrimidine ring protons, a singlet for the 18 protons of the two tert-butyl groups, and a signal for the N-H proton.[1][2][3] |

| ¹³C NMR | Carbon Skeleton Confirmation | Resonances for the pyrimidine carbons, the carbonyl carbons of the Boc groups, and the quaternary and methyl carbons of the tert-butyl groups.[4] |

| Mass Spectrometry (MS) | Molecular Weight Determination | The molecular ion peak [M+H]⁺ and/or [M+Na]⁺. Common fragments include the loss of one or both Boc groups.[5][6][7] |

| Infrared (IR) Spectroscopy | Functional Group Identification | Characteristic stretches for N-H, C-H (aromatic and aliphatic), C=O (carbamate), and C=N bonds. |

Note on Mass Spectrometry: The Boc group can be labile under certain MS conditions, leading to in-source fragmentation.[8][9] Employing soft ionization techniques can help in observing the intact molecular ion.[9]

Reactivity and Synthetic Utility

The primary synthetic value of this compound lies in the controlled deprotection of the hydrazine moiety to yield 5-hydrazinopyrimidine.[10]

Boc Deprotection

The Boc groups are typically removed under acidic conditions. A common and effective method involves treating the compound with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) at room temperature.[11][12][13] The reaction is usually rapid and clean, yielding the deprotected hydrazine as a salt.

Subsequent Transformations

The liberated 5-hydrazinopyrimidine is a versatile intermediate that can undergo a variety of reactions, including:

-

Condensation with carbonyl compounds to form hydrazones.[14][15]

-

Cyclization reactions to form fused heterocyclic systems like pyrazolopyrimidines.[16][17][18]

-

Further functionalization at the hydrazine nitrogens.[19][20]

These transformations provide access to a diverse range of novel chemical entities with potential applications in drug discovery, particularly in the fields of oncology and infectious diseases.[14][21][22]

References

-

Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

The Reactions of 5-Amino-4-hydrazinopyrimidines with Nitrous Acid; a New Purine Synthesis. The Journal of Organic Chemistry. Available at: [Link]

-

Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Available at: [Link]

-

Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. National Institutes of Health. Available at: [Link]

-

How can I avoid the Boc-cleavage during Mass Analysis? ResearchGate. Available at: [Link]

-

5-(Hydrazino)pyrimidine. PubChem. Available at: [Link]

-

BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.. Available at: [Link]

-

BOC Protection and Deprotection. J&K Scientific LLC. Available at: [Link]

-

Dual protection of amino functions involving Boc. RSC Publishing. Available at: [Link]

-

A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. MDPI. Available at: [Link]

-

Synthesis and in vitro antitumoral activity of new hydrazinopyrimidine-5-carbonitrile derivatives. PubMed. Available at: [Link]

-

Reactions with hydrazinopyrimidine 2. ResearchGate. Available at: [Link]

-

Efficient solventless technique for Boc-protection of hydrazines and amines. ARKIVOC. Available at: [Link]

- Preparation of 5,5-dimethyl-2-hydrazino-1,4,5,6-tetrahydro-pyrimidine hydrohalide. Google Patents.

-

Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. PubMed Central. Available at: [Link]

-

New possibilities of the functionalization of 6-hydrazino-1,3-dimethyluracils: one-pot synthesis of 5,7-dimethylpyrazolopyrimidi. ResearchGate. Available at: [Link]

- Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine. Google Patents.

-

Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity. PubMed Central. Available at: [Link]

-

Synthesis and Characterization of Bis-Triazolyl-Pyridine Derivatives as Noncanonical DNA-Interacting Compounds. MDPI. Available at: [Link]

-

Pyrimidine, 5-amino-4-hydrazino-, hydrochloride. NIST WebBook. Available at: [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

-

Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE. Available at: [Link]

-

Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists. PubMed. Available at: [Link]

-

Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. Pak. J. Pharm. Sci.. Available at: [Link]

-

Synthesis and reactivity of 5-hydrazino-3-nitro-1,2,4-triazole (HNT): an amphoteric energetic platform. Journal of Materials Chemistry A. Available at: [Link]

-

Synthesis and biological evaluation of novel 6-hydrazinyl-2,4-bismorpholino pyrimidine and 1,3,5-triazine derivatives as potential antitumor agents. PubMed. Available at: [Link]

-

1 H NMR spectra to show BOC deprotection on the carbonate unit in the... ResearchGate. Available at: [Link]

-

1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3)... ResearchGate. Available at: [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental). Human Metabolome Database. Available at: [Link]

-

1 H-NMR spectrum of N-Boc glutamic acid. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. acdlabs.com [acdlabs.com]

- 8. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 5-(Hydrazino)pyrimidine | C4H6N4 | CID 55282170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Amine Protection / Deprotection [fishersci.co.uk]

- 12. BOC Protection and Deprotection [bzchemicals.com]

- 13. jk-sci.com [jk-sci.com]

- 14. Synthesis and in vitro antitumoral activity of new hydrazinopyrimidine-5-carbonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. applications.emro.who.int [applications.emro.who.int]

- 16. mdpi.com [mdpi.com]

- 17. elar.urfu.ru [elar.urfu.ru]

- 18. Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis and biological evaluation of novel 6-hydrazinyl-2,4-bismorpholino pyrimidine and 1,3,5-triazine derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data for di-Boc protected hydrazinopyrimidine

An In-Depth Technical Guide to the Synthesis and Spectroscopic Characterization of Di-tert-butyl 1-(pyrimidin-2-yl)hydrazine-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and detailed spectroscopic analysis of di-tert-butyl 1-(pyrimidin-2-yl)hydrazine-1,2-dicarboxylate. As a key heterocyclic building block, the precise characterization of this molecule is paramount for its successful application in medicinal chemistry and materials science. This document offers field-proven insights into its preparation and a thorough interpretation of its spectral data, grounded in authoritative references.

Introduction: Significance and Application

Di-tert-butyl 1-(pyrimidin-2-yl)hydrazine-1,2-dicarboxylate is a protected hydrazine derivative of pyrimidine. The pyrimidine scaffold is a cornerstone in drug discovery, present in numerous FDA-approved drugs, including antivirals and anticancer agents. The introduction of a hydrazine moiety offers a versatile chemical handle for further functionalization, enabling the construction of complex molecular architectures through the formation of hydrazones, pyrazoles, and other heterocyclic systems.

The dual tert-butoxycarbonyl (Boc) protecting groups serve a critical function. They pacify the nucleophilicity of the hydrazine nitrogens, preventing unwanted side reactions and allowing for controlled, regioselective transformations elsewhere on the pyrimidine ring.[1] The Boc groups can be removed under specific acidic conditions, unmasking the reactive hydrazine for subsequent synthetic steps. This strategic protection makes the title compound a valuable intermediate for creating libraries of novel compounds for high-throughput screening and lead optimization in drug development.

Synthesis Protocol: A Self-Validating System

The synthesis of di-tert-butyl 1-(pyrimidin-2-yl)hydrazine-1,2-dicarboxylate is typically achieved through the direct N-acylation of 2-hydrazinopyrimidine using di-tert-butyl dicarbonate (Boc₂O). The causality behind this choice is the high reactivity of Boc₂O and the clean, gaseous, and liquid byproducts (CO₂, t-butanol), which simplify purification.

Experimental Workflow Diagram

Caption: Experimental workflow for synthesis and characterization.

Step-by-Step Methodology

Materials:

-

2-Hydrazinopyrimidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Anhydrous Tetrahydrofuran (THF)

-

Triethylamine (Et₃N, optional, as a non-nucleophilic base)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 2-hydrazinopyrimidine (1.0 eq) in anhydrous THF, add triethylamine (2.5 eq). Cool the mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (2.2 eq), dissolved in a minimal amount of THF, dropwise to the cooled solution. The use of a slight excess of Boc₂O ensures complete reaction of both hydrazine nitrogens.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purify the crude residue by flash column chromatography on silica gel to afford the pure di-tert-butyl 1-(pyrimidin-2-yl)hydrazine-1,2-dicarboxylate.

Molecular Structure and Spectroscopic Analysis

Molecular Structure Diagram

Caption: Structure of di-tert-butyl 1-(pyrimidin-2-yl)hydrazine-1,2-dicarboxylate.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the proton environment. Due to rotational restriction (atropisomerism) around the C-N and N-N bonds caused by the bulky Boc groups, the signals for the two tert-butyl groups may appear as distinct singlets or as a single broad singlet at room temperature.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Pyrimidine H4, H6 | ~8.6 | Doublet | 2H | Protons adjacent to ring nitrogens are deshielded and appear downfield. |

| Pyrimidine H5 | ~7.1 | Triplet | 1H | Proton flanked by two carbons, appearing more upfield. |

| Boc-CH₃ | ~1.5 | Singlet (or broad singlet) | 18H | Protons of the tert-butyl groups are highly shielded and equivalent. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will confirm the carbon framework of the molecule. The carbonyl carbons of the Boc groups and the quaternary carbons of the tert-butyl groups are particularly diagnostic.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| Pyrimidine C2 | ~160 | Carbon directly attached to three nitrogen atoms is significantly deshielded. |

| Pyrimidine C4, C6 | ~157 | Aromatic carbons adjacent to nitrogen. |

| Pyrimidine C5 | ~118 | Aromatic carbon positioned between two other carbons. |

| Boc C=O | ~153 | Carbonyl carbons of the carbamate groups. |

| Boc C(CH₃)₃ | ~82 | Quaternary carbon of the tert-butyl groups. |

| Boc C(CH₃)₃ | ~28 | Methyl carbons of the tert-butyl groups. |

FT-IR Spectroscopy

Infrared spectroscopy is used to identify key functional groups. The most prominent feature will be the strong absorbance from the carbonyl (C=O) stretching of the two Boc groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |

| C=O Stretch (Boc) | 1720 - 1750 | Strong | Characteristic strong absorption for carbamate carbonyl groups.[2] |

| C-H Stretch (Aromatic) | 3050 - 3150 | Medium | Stretching vibrations of the pyrimidine ring C-H bonds. |

| C-H Stretch (Aliphatic) | 2950 - 2980 | Medium | Stretching vibrations of the tert-butyl C-H bonds. |

| C-N Stretch | 1250 - 1350 | Medium-Strong | Stretching of the various C-N bonds in the molecule. |

| C-O Stretch | 1150 - 1170 | Strong | Strong absorption from the C-O bonds of the carbamate ester. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the overall composition. Electron Spray Ionization (ESI) is a suitable soft ionization technique.

| Ion | Expected m/z | Rationale |

| [M+H]⁺ | 311.18 | Molecular ion peak (C₁₄H₂₂N₄O₄, MW = 310.35). |

| [M-Boc+H]⁺ | 211.12 | Loss of one Boc group (-100 Da). |

| [M-2Boc+H]⁺ | 111.07 | Loss of both Boc groups, leaving the 2-hydrazinopyrimidine core. |

| [M-C₄H₈+H]⁺ | 255.12 | Loss of isobutylene from a Boc group. |

Conclusion

This guide outlines a robust framework for the synthesis and comprehensive spectroscopic analysis of di-tert-butyl 1-(pyrimidin-2-yl)hydrazine-1,2-dicarboxylate. By leveraging established protocols and drawing scientifically sound analogies from closely related, well-documented compounds, researchers can confidently prepare and validate this important synthetic intermediate. The detailed interpretation of NMR, IR, and MS data provides a self-validating system, ensuring the structural integrity required for advancing research in drug discovery and chemical synthesis.

References

-

Efficient solventless technique for Boc-protection of hydrazines and amines. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

2-Hydrazinylpyrimidine. (n.d.). PubChem. Retrieved from [Link]

-

N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (2012). ISRN Organic Chemistry. Retrieved from [Link]

-

Synthesis of Boc-protected amines. (n.d.). Beilstein Journals. Retrieved from [Link]

-

Synthesis, NMR and Single Crystal Studies of (E)-tert-Butyl 2-(3-methyl-2,6-diarylpiperidin-4-ylidene)hydrazinecarboxylates. (2014). ResearchGate. Request from [Link]

-

Conformational, vibrational spectroscopic and nonlinear optical activity studies on N,N-Di-Boc-2-amino pyridine : A DFT approach. (2018). ResearchGate. Retrieved from [Link]

-

Palladium Complexes Based on 2-Hydrazinopyridine Ligand: Synthesis, Spectroscopic Studies, DFT Calculations, and Cytotoxicity. (2021). Biointerface Research in Applied Chemistry. Retrieved from [Link]

-

Synthesis of tert-butyl (S)-(1-(pyrazolo[1,5-a]pyrimidin-7-yl)ethyl)carbamates. (2019). ResearchGate. Retrieved from [Link]

-

Direct Analysis of Biotransformations with Mass Spectrometry – DiBT-MS. (n.d.). ChemRxiv. Retrieved from [Link]

-

Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound. (2022). PubMed Central. Retrieved from [Link]

-

Spectroscopic and molecular docking studies on N, N-Di-tert-butoxycarbonyl (Boc)-2-amino pyridine: A potential bioactive agent for lung cancer treatment. (2021). ResearchGate. Request from [Link]

Sources

Navigating the Solubility Landscape of 5-(1,2-DI-Boc-hydrazino)pyrimidine: A Technical Guide for Drug Development Professionals

Abstract

In the landscape of modern drug discovery, understanding the physicochemical properties of novel chemical entities is paramount to their successful development. This technical guide provides an in-depth exploration of the solubility characteristics of 5-(1,2-DI-Boc-hydrazino)pyrimidine, a heterocyclic compound of interest in medicinal chemistry. While specific experimental data for this compound is not publicly available, this guide synthesizes fundamental principles of solubility, structure-property relationships, and established experimental methodologies to provide a robust framework for its characterization. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical protocols to navigate the challenges associated with the solubility of complex organic molecules.

Introduction: The Significance of Solubility in Drug Development

The journey of a drug candidate from a laboratory curiosity to a therapeutic reality is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands as a critical determinant of a drug's bioavailability, formulation feasibility, and ultimately, its clinical efficacy. Poor solubility can lead to erratic absorption, suboptimal therapeutic outcomes, and significant hurdles in formulation development.

This compound is a molecule that, by its very structure, presents an interesting case study in solubility. It combines a polar pyrimidine core with a bulky, sterically hindered, and relatively nonpolar di-tert-butoxycarbonyl (di-Boc) protected hydrazine moiety. This juxtaposition of polar and nonpolar features suggests a nuanced solubility profile that will be highly dependent on the choice of solvent. This guide aims to deconstruct the factors governing its solubility and provide a practical roadmap for its experimental determination.

Theoretical Framework: Predicting the Solubility of this compound

A priori assessment of a compound's solubility is a cornerstone of efficient drug development. By dissecting the molecular structure of this compound, we can infer its likely behavior in various organic solvents. The overarching principle guiding this analysis is the adage "like dissolves like," which underscores the importance of matching the polarity of the solute and the solvent.[1][2]

The Role of the Pyrimidine Core

The pyrimidine ring, a heteroaromatic system containing two nitrogen atoms, imparts a degree of polarity to the molecule.[3] The nitrogen atoms can act as hydrogen bond acceptors, potentially interacting with protic solvents.[4][5][6] Generally, pyrimidine itself is soluble in water and a range of organic solvents, highlighting its versatile nature.[3]

The Influence of the Di-Boc-Hydrazino Substituent

The 1,2-di-Boc-hydrazino group significantly alters the molecule's character. The two tert-butoxycarbonyl (Boc) groups are bulky and lipophilic, contributing to a decrease in overall polarity and an increase in molecular size.[2] These bulky groups can also sterically hinder the hydrogen bonding capabilities of the hydrazine nitrogens. While hydrazine itself is a polar molecule miscible with water, the extensive Boc protection is expected to dramatically reduce its aqueous solubility and enhance its solubility in nonpolar organic solvents.[7]

The Interplay of Polarity and Hydrogen Bonding

The solubility of this compound will be a result of the balance between the polar pyrimidine ring and the nonpolar di-Boc protecting groups. The ability of a solvent to engage in hydrogen bonding will also be a critical factor.[4][5][6][8]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors.[9] They are likely to interact with the nitrogen atoms of the pyrimidine ring. However, the large nonpolar surface area of the Boc groups may limit overall solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are polar but lack acidic protons.[9] They are generally good solvents for a wide range of organic compounds and are expected to be effective for this compound due to their ability to solvate the polar pyrimidine core without being sterically hindered by the Boc groups.

-

Nonpolar Solvents (e.g., Toluene, Hexane): The significant lipophilic character imparted by the di-Boc groups suggests that the compound will exhibit some solubility in nonpolar solvents.[10] However, the polar pyrimidine core may limit extensive solubility in highly nonpolar environments.

The Effect of Temperature

For most solid organic compounds, solubility in organic solvents increases with temperature.[2][11][12][13][14] This is because the dissolution process is often endothermic, requiring energy to overcome the crystal lattice forces of the solid.[15] Therefore, heating can be a valuable tool to enhance the solubility of this compound during experiments or formulation processes.

Experimental Determination of Solubility: A Practical Guide

Theoretical predictions provide a valuable starting point, but empirical determination of solubility is essential for accurate characterization. The following protocols outline a systematic approach to quantifying the solubility of this compound.

Solvent Selection Strategy

A well-chosen panel of solvents is crucial for building a comprehensive solubility profile. The selection should span a range of polarities and chemical functionalities.

Table 1: Recommended Solvents for Solubility Screening

| Solvent Class | Example Solvents | Rationale |

| Polar Protic | Methanol, Ethanol | Assess hydrogen bonding interactions. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF) | Broadly effective for many organic compounds. |

| Nonpolar Aprotic | Dichloromethane (DCM), Chloroform, Toluene, Hexane | Evaluate solubility driven by lipophilic character. |

Qualitative "Quick Look" Solubility Assessment

This initial screening method provides a rapid, semi-quantitative assessment of solubility.

Protocol:

-

Add approximately 1-2 mg of this compound to a small vial.

-

Add the chosen solvent dropwise (e.g., 100 µL increments) while vortexing.

-

Visually inspect for complete dissolution.

-

Categorize solubility as:

-

Freely Soluble: Dissolves in < 1 mL of solvent.

-

Soluble: Dissolves in 1-5 mL of solvent.

-

Sparingly Soluble: Requires > 5 mL of solvent or leaves a small amount of undissolved solid.

-

Insoluble: No apparent dissolution.

-

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[1]

Protocol:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm PTFE) is recommended.

-

Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy with an internal standard.[1]

-

Express the solubility in units such as mg/mL or mol/L.

dot

Caption: Workflow for Quantitative Solubility Determination.

Structure-Solubility Relationship Visualization

The interplay between the different structural components of this compound dictates its overall solubility.

dot

Caption: Structure-Property-Solubility Relationship.

Troubleshooting and Optimization

Should challenges arise in solubilizing this compound, the following strategies can be employed:

-

Solvent Mixtures: Utilizing a co-solvent system can fine-tune the polarity of the medium. For instance, a mixture of a good solvent (e.g., DCM) and a poor solvent (e.g., hexane) can be used for controlled crystallization.[16]

-

Temperature Variation: As previously mentioned, increasing the temperature can significantly enhance solubility.[15] This is particularly useful for preparing stock solutions or for certain reaction conditions.

-

Sonication: Applying ultrasonic energy can aid in the dissolution of sparingly soluble compounds by breaking down solid agglomerates and increasing the surface area for solvation.

Conclusion

While the precise solubility of this compound in various organic solvents awaits empirical determination, a thorough understanding of its structural components and the fundamental principles of solubility allows for informed predictions and a systematic experimental approach. The interplay of the polar pyrimidine core and the lipophilic di-Boc-hydrazino substituent suggests a nuanced solubility profile, with optimal solubility likely to be found in polar aprotic solvents. The methodologies and theoretical considerations outlined in this guide provide a comprehensive framework for researchers to characterize this and other similarly complex molecules, thereby facilitating their advancement through the drug development pipeline.

References

-

Vedantu. (n.d.). How do hydrogen bonds affect solubility class 11 chemistry CBSE. Retrieved from [Link]

-

Allen. (n.d.). Hydrogen Bonding-Formation, Types, Conditions and Properties. Retrieved from [Link]

-

Comparison of the polarity of organic solvents. (2022, October 13). Retrieved from [Link]

-

Solubility of Things. (n.d.). Pyrimidine. Retrieved from [Link]

-

Chemistry For Everyone. (2023, May 7). How Do Hydrogen Bonds Influence Solubility? [Video]. YouTube. Retrieved from [Link]

- Al-Bayati, Y. K. (2024). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Journal of Medical and Health Studies, 6(2), 5.

-

Polarity of Solvents. (n.d.). Retrieved from [Link]

-

Chemistry For Everyone. (2023, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Retrieved from [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

- Clarke, H. T. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development, 14(1), 246-249.

-

Chemistry LibreTexts. (2022, July 4). 13.4: Effects of Temperature and Pressure on Solubility. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]

- Baluja, S., & Bhatt, M. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 59(9-10), 861-866.

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

ResearchGate. (2014, October 15). How do you distinguish the polarity of organic solvent? Retrieved from [Link]

- Baluja, S., & Gabadia, N. (2015). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

-

ResearchGate. (2025, August 7). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Retrieved from [Link]

-

Directing Actors. (n.d.). Effect of Temperature to the Solubility regarding Solids. Retrieved from [Link]

- Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.

- Sriram, D., & Yogeeswari, P. (2010). Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. Journal of the Korean Chemical Society, 54(4), 456-462.

- Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surov, O. V. (2013). Solubility and Transfer Processes of Some Hydrazones in Biologically Relevant Solvents.

- Google Patents. (n.d.). CN106565531A - Synthesis method for pharmaceutically acceptable salt of alkylhydrazine.

- Baluja, S., & Solanki, S. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546.

- Dembinski, R., & Bartoszewicz, A. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. ARKIVOC, 2009(6), 291-297.

- Taha, M., Ismail, N. H., Imran, S., Khan, K. M., & Choudhary, M. I. (2016). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Molecules, 21(1), 111.

-

Efficient solventless technique for Boc-protection of hydrazines and amines. (n.d.). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-(Hydrazino)pyrimidine. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (1997). Toxicological Profile for Hydrazines. Retrieved from [Link]

- Ahmed, Y., Schneider, S., Deplazes, S., Franquera, C., & Beauchamp, A. (2014). Synthesis and Characterization of 5-(hydrazino-alkyl) Tetrazoles.

- Abdel-Maksoud, M. S., El-Gamal, K. M., & El-Serwy, W. S. (2025).

-

National Center for Biotechnology Information. (n.d.). 2-Hydrazinylpyrimidine. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]

- 5. Hydrogen Bonding-Formation, Types, Conditions and Properties [allen.in]

- 6. m.youtube.com [m.youtube.com]

- 7. TABLE 3-2, Physical and Chemical Properties of Hydrazines - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. al-kindipublisher.com [al-kindipublisher.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. research.cbc.osu.edu [research.cbc.osu.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. directingactors.com [directingactors.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Comparison of the polarity of organic solvents_ [uhplcslab.com]

Introduction: The Enduring Significance of the Hydrazinopyrimidine Scaffold

An In-Depth Technical Guide to the Synthesis and Purification of Hydrazinopyrimidine Derivatives

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis of nucleic acids and a multitude of FDA-approved therapeutics.[1][2] Its versatile scaffold allows for extensive functionalization, enabling the fine-tuning of pharmacological properties. Among its many derivatives, hydrazinopyrimidines stand out as exceptionally valuable synthetic intermediates. The highly reactive hydrazine moiety serves as a versatile handle for constructing more complex heterocyclic systems, such as pyrazolopyrimidines and triazolopyrimidines, which are themselves privileged structures in drug discovery.[3][4][5]

These derivatives have demonstrated a vast spectrum of biological activities, including roles as kinase inhibitors in oncology, as well as anti-inflammatory, antimicrobial, and antiviral agents.[1][6][7] The successful development of drugs containing the pyrimidine core underscores the importance of robust and efficient methods for their synthesis and purification.[2] This guide provides a detailed exploration of the core synthetic strategies and purification protocols essential for researchers working with hydrazinopyrimidine derivatives, grounding theoretical principles in practical, field-proven methodologies.

Part 1: Core Synthetic Strategies

The most prevalent and reliable method for synthesizing hydrazinopyrimidine derivatives is through the nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the electron-deficient nature of the pyrimidine ring, which is further activated by electron-withdrawing groups, making it susceptible to attack by nucleophiles like hydrazine.

Nucleophilic Aromatic Substitution (SNAr) with Hydrazine Hydrate

The cornerstone of hydrazinopyrimidine synthesis is the displacement of a suitable leaving group, typically a halogen (Cl, F), from an activated pyrimidine ring by hydrazine.

Causality Behind the Method: Chloropyrimidines are widely used as precursors due to their commercial availability and balanced reactivity. The reaction is typically performed with hydrazine hydrate, which serves as both the nucleophile and a convenient, high-boiling solvent or co-solvent. The reaction proceeds readily because the electron-withdrawing nitrogen atoms of the pyrimidine ring stabilize the negative charge of the Meisenheimer complex—the key intermediate in the SNAr mechanism.

Visualizing the General Synthetic Workflow

Caption: General workflow for synthesizing hydrazinopyrimidines via SNAr.

Experimental Protocol 1: Synthesis of 4-Hydrazino-6-chloropyrimidine

This protocol is adapted from a standard procedure for the synthesis of a common hydrazinopyrimidine intermediate.[8]

Materials:

-

4,6-Dichloropyrimidine (12 g)

-

Methanol (100 mL)

-

Hydrazine hydrate (80% solution, 12 mL)

-

Stir plate and magnetic stir bar

-

Erlenmeyer flask

-

Büchner funnel and vacuum flask

-

Deionized water

Step-by-Step Methodology:

-

Dissolution: In an appropriately sized flask, dissolve 12 g of 4,6-dichloropyrimidine in 100 mL of methanol with stirring.

-

Nucleophilic Addition: While stirring at room temperature, add 12 mL of 80% hydrazine hydrate dropwise to the solution. The dropwise addition helps to control any potential exotherm.

-

Reaction: Continue stirring the mixture at room temperature for 1 hour. A precipitate will typically form as the product is less soluble in the reaction medium than the starting material.

-

Isolation: Collect the precipitated product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid thoroughly with deionized water to remove any unreacted hydrazine hydrate and other water-soluble impurities.

-

Drying: Dry the product, yielding approximately 10 g of 4-hydrazino-6-chloropyrimidine. The product can be used in the next step or further purified if necessary.

Part 2: Purification Methodologies

The purification of heterocyclic compounds, particularly those containing basic nitrogen atoms like hydrazinopyrimidines, presents unique challenges. The choice of method depends critically on the physical properties of the compound and the nature of the impurities.

Recrystallization: The Method of Choice for Crystalline Solids

Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent can be identified.[9]

Principle of Operation: The technique relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound completely at an elevated temperature but poorly at a low temperature.[10] Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor).

Experimental Protocol 2: Cooling Crystallization of a Pyrimidine Derivative

This is a general but robust protocol for the recrystallization of pyrimidine compounds.[10]

Materials:

-

Crude hydrazinopyrimidine derivative

-

Selection of potential recrystallization solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures)

-

Erlenmeyer flask

-

Hot plate

-

Büchner funnel and vacuum flask

-

Ice bath

Step-by-Step Methodology:

-

Solvent Selection: Test the solubility of a small amount of the crude product in various solvents to find one where it is highly soluble when hot and poorly soluble when cold.

-

Dissolution: Place the crude compound in an Erlenmeyer flask and add the minimum amount of the selected solvent. Heat the mixture to the solvent's boiling point while stirring to facilitate complete dissolution. Add small portions of hot solvent until a clear solution is obtained.[10]

-

Slow Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial as it promotes the formation of larger, purer crystals.

-

Crystal Growth: As the solution cools, the solubility of the compound decreases, leading to crystallization. If no crystals form, scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites.[11]

-

Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of the product.[10]

-

Isolation and Washing: Collect the pure crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities adhering to the crystal surface.[10]

-

Drying: Dry the crystals under vacuum to remove all traces of solvent.

For compounds soluble only in high-boiling point solvents like DMF or DMSO , anti-solvent vapor diffusion is a highly effective alternative. In this method, the compound is dissolved in the high-boiling solvent in a small, open vial, which is then placed inside a larger, sealed chamber containing a volatile anti-solvent (e.g., diethyl ether or dichloromethane) in which the compound is insoluble.[10][12] The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting gradual crystallization.[12]

Column Chromatography: Separating Complex Mixtures

When recrystallization is ineffective or impurities have similar polarities to the product, column chromatography is the preferred method.[13] However, the basic nature of hydrazinopyrimidines can lead to poor separation and "streaking" on standard silica gel due to strong interactions with acidic silanol groups.[11]

Causality Behind Chromatographic Choices:

-

Normal Phase (Silica Gel): To mitigate issues with basic compounds on silica, the mobile phase can be modified. Adding a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia in methanol neutralizes the acidic sites on the silica surface, leading to improved peak shape and separation.[11]

-

Reversed-Phase (C18): This is often the method of choice for polar heterocyclic compounds.[11] It uses a non-polar stationary phase (like C18-functionalized silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol). Adding a modifier like formic acid or trifluoroacetic acid can protonate basic analytes, improving peak shape.[11]

Experimental Protocol 3: Reversed-Phase Flash Chromatography

This protocol details the purification of a polar heterocyclic compound using a C18 column.[11]

Materials:

-

Crude hydrazinopyrimidine derivative

-